molecular formula C23H31ClN4O7S B12345224 Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate)

Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate)

Cat. No.: B12345224
M. Wt: 543.0 g/mol
InChI Key: RISUKBNXUNVOJK-OSSMXLPMSA-N
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Description

Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) is a chemical compound with the molecular formula C18H21N3O6S·C5H9NO·HCl. It is a crystalline solid, typically appearing as a white or off-white powder at room temperature . This compound is known for its role as an intermediate in the synthesis of antibiotics, particularly imipenem .

Preparation Methods

The synthesis of Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) involves multiple steps. The process typically starts with the preparation of thienamycin, followed by the esterification with p-nitrobenzyl alcohol. The final step involves the formation of the hydrochloride salt in the presence of N-methylpyrrolidinone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C23H31ClN4O7S

Molecular Weight

543.0 g/mol

IUPAC Name

1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H/t10-,13-,15-;;/m1../s1

InChI Key

RISUKBNXUNVOJK-OSSMXLPMSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl

Origin of Product

United States

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